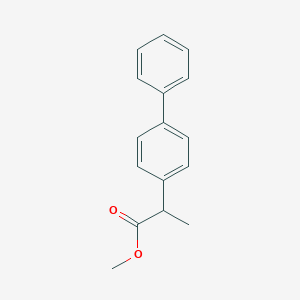
alpha-Methylbiphenyl-4-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylbiphenyl-4-acetic acid methyl ester, also known as Methyl-AMBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug, ibuprofen, and has been shown to exhibit anti-inflammatory and analgesic properties. In
Applications De Recherche Scientifique
Alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. It has also been shown to have potential applications in the treatment of cancer, specifically as a chemopreventive agent. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of alpha-Methylbiphenyl-4-acetic acid methyl ester is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in inflammation and pain. alpha-Methylbiphenyl-4-acetic acid methyl ester has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential chemopreventive effects in cancer models. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective effects, including the ability to protect against oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied, making it a well-characterized compound. One limitation of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on alpha-Methylbiphenyl-4-acetic acid methyl ester. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its neuroprotective effects. Another area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could be conducted to explore its potential therapeutic applications in cancer and neurodegenerative diseases.
Conclusion:
alpha-Methylbiphenyl-4-acetic acid methyl ester is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, as well as potential chemopreventive and neuroprotective effects. While its exact mechanism of action is not fully understood, it is believed to act through the inhibition of COX enzymes and the production of ROS. While there are limitations to its use in lab experiments, alpha-Methylbiphenyl-4-acetic acid methyl ester remains a promising compound for future research in a variety of therapeutic areas.
Méthodes De Synthèse
Alpha-Methylbiphenyl-4-acetic acid methyl ester can be synthesized through a multi-step process involving the reaction of ibuprofen with various reagents. The first step involves the conversion of ibuprofen to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with methylamine to form the corresponding amide. This amide is then subjected to a Hofmann rearrangement reaction to yield alpha-Methylbiphenyl-4-acetic acid methyl ester.
Propriétés
Numéro CAS |
74647-99-7 |
|---|---|
Nom du produit |
alpha-Methylbiphenyl-4-acetic acid methyl ester |
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
methyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
SVAIHUDRBSNKFR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Synonymes |
α-Methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester; Methyl α-(4-biphenylyl)propionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



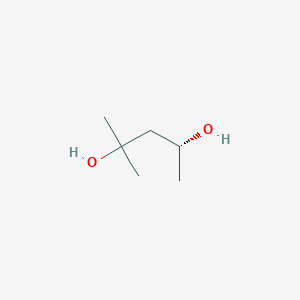
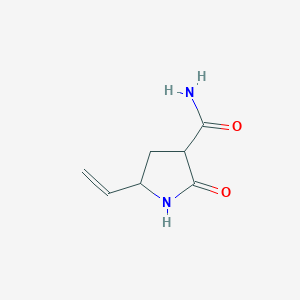
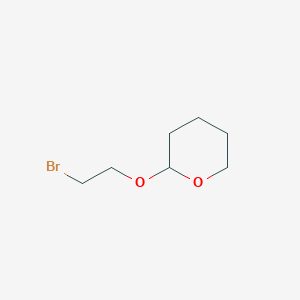
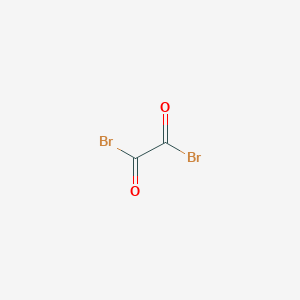
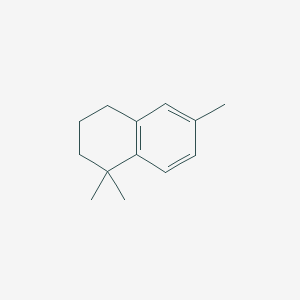
![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)
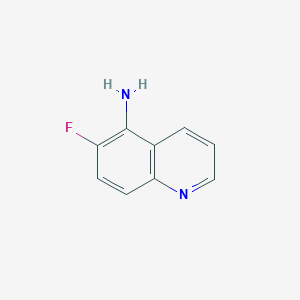
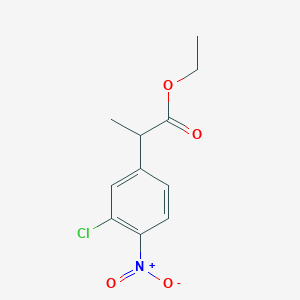
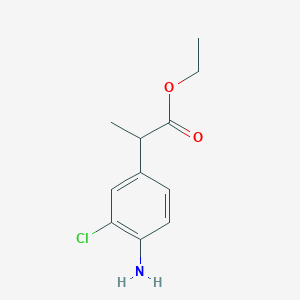
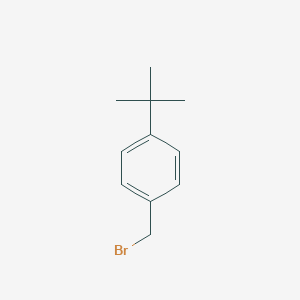
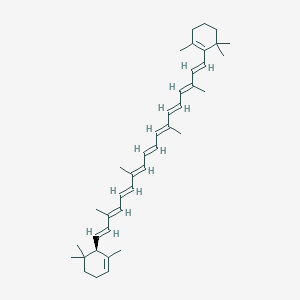
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
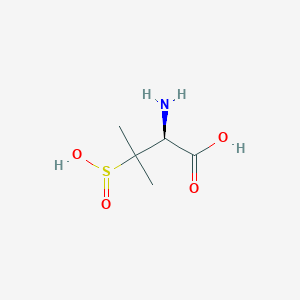
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)